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Paraformaldehyde-13C -

Paraformaldehyde-13C

Catalog Number: EVT-13979627
CAS Number:
Molecular Formula: CH4O2
Molecular Weight: 49.034 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Paraformaldehyde-13C is derived from formaldehyde, which can be produced through the oxidation of methanol. The specific isotopic variant, where carbon atoms are labeled with the carbon-13 isotope, is utilized in research to trace metabolic pathways and reactions in biological systems. Paraformaldehyde is classified as a polyoxymethylene and exists primarily as a white powder with a formaldehyde-like odor. It is also recognized for its role as a laboratory reagent and fixative.

Synthesis Analysis

Methods of Synthesis

The synthesis of paraformaldehyde-13C typically involves several key steps:

  1. Preparation of Formaldehyde: Carbon-13 labeled formaldehyde can be prepared by the oxidation of methanol using carbon-13 enriched sources.
  2. Polymerization: The formaldehyde undergoes polymerization to form paraformaldehyde. This process can occur naturally in aqueous solutions or can be induced by heating the formaldehyde under controlled conditions.

Technical Details

A notable method for synthesizing paraformaldehyde involves heating an aqueous solution of formaldehyde just below its boiling point to achieve depolymerization of low molecular weight polymers before evaporating water under reduced pressure. This method results in a more reactive and soluble form of paraformaldehyde compared to traditional methods that lead to less soluble high molecular weight polymers .

Molecular Structure Analysis

Structure and Data

Paraformaldehyde consists of repeating units of formaldehyde linked through methylene bridges. Its structure can be represented as:

 CH2n\text{ CH}_2\text{O }_n

where nn indicates the number of repeating units. The molecular weight varies depending on the degree of polymerization, with the monomeric unit having a molecular weight of approximately 30.03 g/mol for carbon-12 and 31.02 g/mol for carbon-13.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are used to analyze paraformaldehyde-13C. The chemical shifts observed in NMR spectra provide insights into the molecular environment of the carbon atoms within the polymer structure .

Chemical Reactions Analysis

Reactions and Technical Details

Paraformaldehyde can undergo several chemical reactions:

  1. Depolymerization: Under heat or acidic/basic conditions, paraformaldehyde can be depolymerized back into formaldehyde gas or solution.
  2. Crosslinking Reactions: It reacts with amines and other nucleophiles to form crosslinked structures, which are useful in various applications such as resin production.

The reactivity of paraformaldehyde allows it to serve as a precursor for various chemical syntheses, including the formation of methylene bridges in polymer chemistry .

Mechanism of Action

Process and Data

The mechanism by which paraformaldehyde acts primarily revolves around its ability to release formaldehyde upon depolymerization. When heated or treated with water, paraformaldehyde breaks down into formaldehyde monomers, which can then react with biological molecules like proteins or nucleic acids, leading to crosslinking and fixation processes essential in histology and microscopy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder
  • Odor: Characteristic formaldehyde-like smell
  • Melting Point: Approximately 120 °C (248 °F)
  • Density: Approximately 1.46 g/cm³

Chemical Properties

  • Solubility: Poorly soluble in water
  • Flammability: Flammable solid
  • Stability: Stable under normal conditions but reactive when heated or in contact with moisture .
Applications

Paraformaldehyde-13C has significant applications in scientific research:

  1. Isotope Labeling: Used in metabolic studies to trace carbon pathways.
  2. Histology: Acts as a fixative after depolymerization into formaldehyde for tissue preservation.
  3. Polymer Chemistry: Serves as a building block for producing resins and other polymeric materials.
Synthesis and Isotopic Labeling Methodologies

Strategies for ¹³C Isotopic Enrichment in Polymeric Formaldehyde Derivatives

The synthesis of ¹³C-enriched paraformaldehyde (PFA-¹³C) fundamentally relies on the incorporation of carbon-13 at the formaldehyde monomer stage prior to polymerization. The predominant industrial approach involves the catalytic oxidation of ¹³C-methanol (¹³CH₃OH) using metal oxide catalysts under controlled temperature conditions (typically 250-400°C). This process yields ¹³C-formaldehyde gas (H₂¹³C=O), which is subsequently absorbed in aqueous solutions and subjected to controlled polymerization conditions [1]. The isotopic integrity throughout this transformation is paramount, requiring stringent avoidance of unlabeled carbon sources in catalysts, reactors, and purification systems. Research indicates that maintaining an oxygen-to-methanol ratio between 0.3:1 and 0.5:1 optimizes conversion efficiency while minimizing isotopic dilution from competing reaction pathways that might introduce unlabeled carbon [1] [3].

Alternative pathways include the Cannizzaro reaction of ¹³C-labeled formalin under strongly alkaline conditions, though this method demonstrates lower atom economy compared to direct methanol oxidation. Recent advances have explored enzymatic pathways using methanol dehydrogenase systems capable of oxidizing ¹³CH₃OH to H₂¹³C=O with high isotopic fidelity (>99.5%) under ambient conditions. However, these biological approaches currently face scalability limitations for industrial production volumes [6]. The polymeric structure of PFA-¹³C is confirmed through spectroscopic characterization, with the SMILES string [X]O[¹³CH₂]O[¹³CH₂]O[¹³CH₂][X] explicitly demonstrating the ¹³C-enriched methylene bridges that define its chemical identity [1].

Table 1: Isotopic Enrichment Methods for Paraformaldehyde-¹³C Synthesis

MethodIsotope SourceReaction ConditionsTypical Isotopic PurityKey Advantages/Limitations
Catalytic Oxidation¹³C-Methanol250-400°C, metal oxide catalyst≥99 atom % ¹³CHigh efficiency; Requires specialized equipment
Cannizzaro Reaction¹³C-FormalinStrong alkali (NaOH/KOH), 60-80°C90-95 atom % ¹³CLower atom economy; Simpler setup
Enzymatic Oxidation¹³C-MethanolAmbient temperature, enzymatic>99.5 atom % ¹³CHigh specificity; Limited scalability
Polymerization-Depolymerization Cycles¹³C-Formaldehyde solutionAcid catalysis, thermal cycling>99.8 atom % ¹³C after purificationPurification efficiency; Multiple steps required

Comparative Analysis of Labeling Efficiency: Methodological Approaches

Labeling efficiency in PFA-¹³C production is quantitatively assessed through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with significant methodological differences in sensitivity and information depth. Isotope ratio mass spectrometry (IRMS) provides the gold standard for bulk isotopic purity determination, with commercial PFA-¹³C typically achieving ≥99 atom % ¹³C as verified by this technique [1]. However, NMR methodologies offer superior structural insights, with solution-state ¹³C-NMR clearly resolving the characteristic methylene bridge resonance at 88-92 ppm, while solid-state cross-polarization magic angle spinning (CP-MAS) ¹³C-NMR detects heterogeneities in polymer chain dynamics that correlate with isotopic distribution evenness [2] [5].

Comparative studies between catalytic oxidation versus formaldehyde-¹³C polymerization approaches reveal significant efficiency differences. Catalytic methods demonstrate higher overall isotopic retention (99.2-99.8%) but require more sophisticated engineering controls, while direct polymerization of pre-formed H₂¹³C=O shows marginally lower efficiency (97.5-98.5%) due to isotopic dilution during aqueous handling but offers simpler scalability [1] [5]. Advanced analytical approaches including spatially resolved MALDI mass spectrometry imaging (MSI) enable mapping of ¹³C-incorporation homogeneity at the molecular level. Research on oilseed embryos using ¹³C-MSI demonstrates that this technique can detect isotopic heterogeneity with 10 μm spatial resolution, though its application to synthetic polymers like PFA-¹³C remains emerging [5].

The isotopic "mass shift" property (M+1 in mass spectrometry) serves as a crucial identifier for ¹³C-enriched compounds during analytical characterization. This mass shift enables precise quantification of isotopic enrichment levels in complex biological systems after derivatization, making PFA-¹³C an indispensable reagent for metabolic flux studies requiring formaldehyde as a precursor [1] [5]. The combination of these analytical approaches provides comprehensive quality control metrics essential for research-grade PFA-¹³C applications where isotopic purity directly correlates with experimental validity.

Table 3: Comparative Analysis of Labeling Efficiency Assessment Techniques

Analytical MethodDetection PrincipleIsotopic ResolutionStructural InformationThroughput
Isotope Ratio MS (IRMS)Mass difference detection0.0001 atom % ¹³CNoneHigh
Solution ¹³C-NMRNuclear spin resonance0.1 atom % ¹³CDetailed molecular structureMedium
Solid-State CP-MAS ¹³C-NMRNuclear spin resonance with magic angle spinning0.5 atom % ¹³CPolymer chain dynamicsLow
MALDI Mass Spectrometry ImagingSpatial mass distribution1-5% relative abundanceSpatial heterogeneity mappingVery Low
FTIR-ATR SpectroscopyVibrational frequency shiftsQualitative onlyFunctional group confirmationVery High

Scalability Challenges in Industrial-Grade ¹³C-Paraformaldehyde Production

The translation of laboratory-scale PFA-¹³C synthesis to industrial production faces multifaceted challenges centered on isotopic economy, process safety, and purification bottlenecks. At the core of scalability constraints lies the exorbitant cost of ¹³C precursors, with ¹³C-methanol priced approximately 200-fold higher than conventional methanol. This economic reality necessitates exceptionally high conversion efficiencies (>99.5%) and nearly quantitative recovery systems throughout the production cycle to achieve commercially viable processes [1] [3]. Engineering solutions have evolved to address these constraints, including closed-loop reactor systems that minimize precursor loss and advanced distillation cascades that recover unreacted ¹³C-methanol with >98% efficiency.

Material handling presents additional scale-dependent challenges, as PFA-¹³C's flammability (flash point 70°C closed cup) and decomposition characteristics necessitate specialized equipment for large-scale operations [1]. Industrial reactors require explosion-proof construction with precise temperature control zones to manage the highly exothermic polymerization process while preventing thermal runaway scenarios. The solid form of the final product introduces powder handling concerns, where electrostatic discharge risks during milling and packaging operations mandate inert atmosphere processing and conductive material handling systems [1].

Purification bottlenecks intensify at industrial scales, where traditional recrystallization methods become prohibitively expensive due to solvent volumes and ¹³C losses in mother liquors. Innovative approaches have emerged, including supercritical CO₂ extraction of oligomeric impurities and continuous zone refining techniques that achieve the requisite ≥99% chemical purity while maintaining isotopic integrity [1] [3]. Packaging logistics present unexpected complexities, as bulk PFA-¹³C requires stabilization against atmospheric moisture-induced depolymerization using specialized polymeric liners within multi-laminate containers. These material science considerations significantly impact both product stability and transportation economics [1].

The market structure for stable isotope compounds further complicates scalability, where demand fragmentation across research (NMR, MS), pharmaceutical (tracer synthesis), and agricultural (slow-release fertilizer studies) sectors creates discontinuous production requirements [1] [3]. Manufacturers address this through "on-demand packaging" models, maintaining bulk ¹³C-enriched stock while finalizing product specifications based on immediate customer requirements. This flexible approach balances the competing priorities of production efficiency and market responsiveness in a specialized chemical sector characterized by high value and limited volumes.

Table 4: Industrial Scalability Challenges and Mitigation Strategies

Scalability ChallengeUnderlying FactorsMitigation StrategiesImpact on Production Economics
¹³C Precursor CostLimited enrichment capacity; High production costClosed-loop recovery systems; Catalytic efficiency optimization60-70% of production cost; Drives minimum batch size
Reaction EngineeringExothermicity control; Isotopic integrity maintenanceMulti-zone temperature control; Advanced flow chemistry designs15-20% capital investment; Limits reactor design options
Purification EfficiencyOligomer removal; Solvent managementSupercritical CO₂ extraction; Continuous zone refining25-30% operating cost; Influences throughput rate
Solid HandlingElectrostatic hazards; Moisture sensitivityInert atmosphere processing; Conductive equipmentSpecialized facilities required; Limits production locations
Market FragmentationDiscontinuous demand; Custom specificationsOn-demand packaging; Bulk intermediate storageHigher inventory carrying costs; Requires flexible scheduling

Properties

Product Name

Paraformaldehyde-13C

IUPAC Name

(113C)methanediol

Molecular Formula

CH4O2

Molecular Weight

49.034 g/mol

InChI

InChI=1S/CH4O2/c2-1-3/h2-3H,1H2/i1+1

InChI Key

CKFGINPQOCXMAZ-OUBTZVSYSA-N

Canonical SMILES

C(O)O

Isomeric SMILES

[13CH2](O)O

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